Atropine O-(hydrogen sulphate)

Description

Historical Trajectory of Atropine (B194438) Sulfate (B86663) Chemical Discovery and Characterization

The story of atropine sulfate is deeply intertwined with the history of chemistry and medicine, showcasing a progression from crude plant preparations to the precise synthesis of a complex organic molecule.

The historical use of plants from the Solanaceae family, such as Atropa belladonna (deadly nightshade), for their medicinal and poisonous properties dates back to ancient civilizations. eajem.combiomedpharmajournal.org The mydriatic (pupil-dilating) effects of belladonna extracts were known and utilized for cosmetic purposes for centuries. eajem.com The systematic pharmacological study of these extracts began with the work of the German chemist Friedlieb Ferdinand Runge (1795–1867). eajem.comwikipedia.org

A significant breakthrough occurred in 1831 when the German pharmacist Heinrich F. G. Mein (1799-1864) successfully isolated the active crystalline substance from Atropa belladonna, which he named atropine. eajem.comwikipedia.orgnih.gov However, it was P. L. Geiger and O. Hesse who, in 1833, published their findings on the isolation of this alkaline, nitrogen-containing substance from both Atropa belladonna and Hyoscyamus niger (henbane), detailing early investigations into its medicinal use and chemical properties. nih.gov

Initial structural investigations relied on classical chemical degradation methods. When atropine is treated with barium hydroxide (B78521) solution, it undergoes hydrolysis to yield tropic acid and an optically inactive alcohol called tropine (B42219). sathyabama.ac.in This established that atropine is an ester of tropic acid and tropine. sathyabama.ac.in The molecular formula was determined to be C17H23NO3 through elemental analysis and molecular weight determination. sathyabama.ac.inyoutube.com The stereochemical relationship between atropine and the naturally occurring, optically active l-hyoscyamine (B7768854) was later elucidated by K. Kraut and W. Lossen, who concluded that atropine is the racemate (an equal mixture of two enantiomers) of hyoscyamine (B1674123). nih.gov

Various methods for extracting atropine from plant sources have been developed and optimized over the years. These generally involve treating the powdered plant material with a solvent to extract the alkaloids, followed by purification steps to isolate atropine. ijcce.ac.irijcce.ac.irrsc.orgbiosmartnotes.comcutm.ac.in

The first total synthesis of atropine was a landmark achievement by the German chemist Richard Willstätter in 1901. eajem.comwikipedia.orgbris.ac.uk This was a monumental task, considering the limited analytical tools available at the time. Structure determination heavily relied on chemical tests and degradation products, and the final proof of a structure could only be established through unambiguous synthesis. bris.ac.uk

Willstätter's synthesis targeted tropinone, a degradation product of both atropine and cocaine, which could then be reduced to tropine and esterified to form atropine. bris.ac.uk A notable aspect of his work was the biomimetic synthesis of tropinone, which involved the condensation of succinaldehyde, methylamine (B109427), and acetone (B3395972). bris.ac.ukyoutube.com This approach mimicked the presumed biosynthetic pathway in the plant.

Later, in 1919, Mackenzie and Ward proved the structure of tropic acid through its synthesis from acetophenone. bris.ac.uk The synthesis of atropine can be achieved by the reaction of tropine with tropic acid in the presence of hydrochloric acid. eajem.comwikipedia.org Modern synthetic methods have been refined, for example, by first reacting tropine with methanesulfonic acid to form tropine methanesulfonate (B1217627) before coupling it with acetyltropoyl chloride. google.com Other patented methods focus on optimizing reaction conditions to improve yield and product quality during the preparation of tropine ester and the subsequent reduction to atropine and salification to atropine sulfate. google.com

The understanding of atropine's chemical structure has evolved significantly from its initial characterization. Atropine is now understood to be a tropane (B1204802) alkaloid, specifically the racemic mixture of d-hyoscyamine and l-hyoscyamine. wikipedia.orgnih.govvedantu.com The majority of its physiological effects are attributed to the l-hyoscyamine enantiomer. wikipedia.orgvedantu.comdrugbank.com

The full chemical name for the commonly used atropine sulfate monohydrate is (RS)-(8-Methyl-8-azabicyclo[3.2.1]oct-3-yl) 3-hydroxy-2-phenylpropanoate sulfate monohydrate. wikipedia.orgsigmaaldrich.com Its structure contains a tropane ring system, which is a bicyclic amine. The molecule is asymmetrical, which gives rise to its stereoisomerism. biomedpharmajournal.org The sulfate salt is formed by reacting atropine with sulfuric acid. google.comgoogle.com

Advanced analytical techniques, such as X-ray diffraction, have been used to study the crystal structure of atropine sulfate. google.com Spectroscopic methods like UV-Vis spectroscopy are employed to determine its pKa value, which is a measure of its acidity and is crucial for understanding its chemical behavior in different environments. rjptonline.org The pKa of atropine sulfate has been reported to be approximately 9.94. rjptonline.org

The chemical structure of atropine sulfate is depicted as: (C₁₇H₂₃NO₃)₂·H₂SO₄ scbt.com

This formula represents two molecules of atropine associated with one molecule of sulfuric acid.

Atropine Sulfate as a Foundational Agent in Pharmacological and Chemical Research Methodologies

Atropine sulfate's well-defined mechanism of action has made it a cornerstone in pharmacological research. It acts as a competitive antagonist of the muscarinic acetylcholine (B1216132) receptors (M1, M2, M3, M4, and M5). wikipedia.orgdrugbank.com This means it blocks the action of the neurotransmitter acetylcholine at these receptors, thereby inhibiting the parasympathetic nervous system. biomedpharmajournal.orgwikipedia.orgcutm.ac.in

This antagonistic activity is fundamental to its use as a research tool. For instance, it is used to:

Investigate the role of the parasympathetic nervous system: By blocking parasympathetic effects, researchers can study the function of this system in various organs and physiological processes. drugbank.com For example, its ability to block the cardiac effects of vagal stimulation was demonstrated as early as 1867. eajem.com

Characterize muscarinic receptors: Atropine's binding affinity for different muscarinic receptor subtypes helps in the study and classification of these receptors. wikipedia.orgdrugbank.com

Serve as a reference compound: In the development of new anticholinergic drugs, atropine often serves as a benchmark against which the activity of new compounds is measured.

Induce experimental models: In research, atropine can be used to create animal models with specific conditions, such as reduced salivation or altered heart rate, to study the underlying physiology and test potential treatments. ekb.eg

In chemical research, atropine and its derivatives are subjects of ongoing synthetic and analytical studies. The development of robust and efficient analytical methods, such as High-Performance Liquid Chromatography (HPLC) and capillary electrophoresis, for the quantification of atropine sulfate in various matrices is an active area of research. scirp.orgscispace.comwisdomlib.org These methods are crucial for quality control in pharmaceutical formulations and for pharmacokinetic studies. ekb.egnih.gov Furthermore, the synthesis of atropine continues to be a topic of interest, with a focus on developing more efficient and stereoselective routes. youtube.com The study of its degradation products, such as tropine and tropic acid, also provides insights into its stability and metabolism. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenyl-3-sulfooxypropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO6S/c1-18-13-7-8-14(18)10-15(9-13)24-17(19)16(11-23-25(20,21)22)12-5-3-2-4-6-12/h2-6,13-16H,7-11H2,1H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMLBHJMTVBLXLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C(COS(=O)(=O)O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20966634 | |

| Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-phenyl-3-(sulfooxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20966634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5226-98-2 | |

| Record name | Atropine O-(hydrogen sulphate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005226982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-phenyl-3-(sulfooxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20966634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Atropine O-(hydrogen sulphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.661 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Structural and Stereochemical Investigations of Atropine Sulfate

Comprehensive Structural Elucidation Methodologies

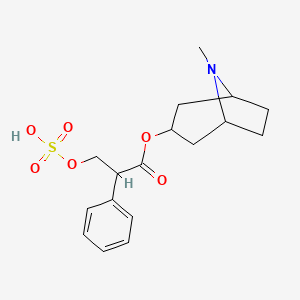

The definitive structural characterization of Atropine (B194438) O-(hydrogen sulphate), commonly known as atropine sulfate (B86663), relies on a combination of advanced analytical techniques. These methodologies provide a holistic understanding of its atomic connectivity, three-dimensional arrangement, and the specific orientation of its functional groups.

Application of Advanced Spectroscopic Techniques for Structure Determination

Spectroscopic methods are fundamental in elucidating the molecular structure of atropine sulfate. By interacting with the molecule at various energy levels, these techniques offer detailed insights into its composition and conformation.

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of atropine sulfate, which aids in confirming its structure. Under typical electron impact (EI) or electrospray ionization (ESI) conditions, the atropine molecule (as the free base) undergoes characteristic fragmentation. The protonated molecule often serves as the precursor ion in tandem mass spectrometry (MS/MS) experiments.

Key fragmentation pathways involve the cleavage of the ester linkage and rearrangements within the tropane (B1204802) ring. The tropane moiety itself is a common fragment. A detailed analysis of the fragmentation pattern provides unequivocal evidence for the presence of the tropic acid and tropine (B42219) components within the atropine structure.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 290.1751 | [C17H24NO3]+ | Protonated Atropine Molecule [M+H]+ |

| 124.1121 | [C8H14N]+ | Tropane moiety resulting from the cleavage of the ester bond. |

| 93.0698 | [C7H9]+ | Further fragmentation of the tropane ring. |

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise connectivity and stereochemistry of atropine sulfate in solution. Both ¹H and ¹³C NMR spectra provide a detailed map of the chemical environment of each atom.

Quantitative NMR (qNMR) has been successfully employed for the structural and quantitative analysis of atropine sulfate. biomedpharmajournal.org Studies using NMR, including Rotating frame Overhauser Effect Spectroscopy (ROESY), have revealed important conformational behaviors of the tropane ring. At room temperature, the azine methyl group exists in an equilibrium between axial and equatorial conformations. biomedpharmajournal.org Furthermore, NMR and dipole moment measurements have indicated a cis conformation between the carbonyl group of the ester and the tropanyl group.

¹H NMR Chemical Shifts (in CDCl₃)

| Proton | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Phenyl-H | 7.23 | s |

| CH₂-OH | - | - |

| N-Me | - | - |

¹³C NMR Chemical Shifts (in CDCl₃)

| Carbon | Chemical Shift (ppm) | Multiplicity (from off-resonance) |

|---|---|---|

| C=O | 171.92 | s |

| Aromatic C (quaternary) | 136.17 | s |

| Aromatic CH | 128.66, 128.11, 127.48 | d |

| CH-O (ester) | 67.63 | d |

| CH₂-OH | 63.54 | t |

| N-CH₃ | 40.08 | q |

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in atropine sulfate based on their characteristic vibrational frequencies. The IR spectrum of atropine sulfate displays several key absorption bands that confirm its molecular structure.

The presence of a hydroxyl (-OH) group is indicated by a broad absorption band in the high-frequency region. The carbonyl (C=O) stretch of the ester group gives rise to a strong, sharp peak. Aromatic and aliphatic C-H stretching vibrations are also clearly distinguishable. The sulfate counter-ion also exhibits characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3400 (broad) | O-H stretch | Hydroxyl group and water of hydration |

| ~3030 | Aromatic C-H stretch | Phenyl ring |

| ~2950 | Aliphatic C-H stretch | Tropane ring |

| ~1730 | C=O stretch | Ester carbonyl |

| ~1200 | C-O stretch | Ester |

| ~1100 | S=O stretch | Sulfate anion |

| ~730 and ~690 | C-H out-of-plane bend | Monosubstituted phenyl ring |

Crystallographic Studies of Atropine Sulfate and its Derivatives

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and crystal packing. The crystal structure of atropine sulfate monohydrate has been determined using synchrotron X-ray powder diffraction data. researchgate.net

This analysis reveals that atropine sulfate monohydrate crystallizes in the monoclinic space group P2₁/n. researchgate.net The crystal structure is stabilized by an extensive network of hydrogen bonds involving the protonated nitrogen atoms of the atropine cations, the hydroxyl groups, the sulfate anion, and the water molecule. researchgate.net These interactions link the components into a three-dimensional framework. researchgate.net

| Crystallographic Parameter | Value for Atropine Sulfate Monohydrate |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 19.2948(5) |

| b (Å) | 6.9749(2) |

| c (Å) | 26.9036(5) |

| β (°) | 94.215(2) |

| Volume (ų) | 3610.86(9) |

| Z (molecules per unit cell) | 4 |

Stereochemical Characterization of Atropine Sulfate

Atropine is an optically inactive racemic mixture. It is composed of equal parts of d-hyoscyamine and l-hyoscyamine (B7768854). The pharmacological activity of atropine is primarily due to the l-hyoscyamine enantiomer. The stereochemistry of the molecule is crucial for its biological activity.

The atropine molecule contains a chiral center at the α-carbon of the tropic acid moiety. The tropine portion of the molecule also has stereocenters. X-ray analysis has shown that the tropane ring adopts a chair conformation. NMR spectroscopic studies have indicated that the N-methyl substituent on the tropane ring is predominantly in the equatorial position. github.io This stereochemical arrangement is a key factor in the interaction of atropine with its biological targets.

Analysis of Atropine Sulfate as a Racemic Mixture of Enantiomers (d- and l-Hyoscyamine)

Atropine is derived from plants of the Solanaceae family, such as Atropa belladonna. drugbank.comnih.govdrugfuture.com The extraction process itself can induce the racemization of the naturally occurring l-hyoscyamine, leading to the formation of the dl-atropine mixture. drugfuture.com This mixture consists of (S)-(-)-hyoscyamine and its enantiomer, (R)-(+)-hyoscyamine. nih.govtandfonline.com The presence of a chiral center at the alpha-carbon of the tropic acid moiety is responsible for this stereoisomerism.

The differentiation and quantification of these enantiomers are crucial for understanding the compound's activity. High-performance liquid chromatography (HPLC) using a chiral column is a validated method for separating and quantifying d- and l-hyoscyamine in pharmaceutical preparations. nih.gov Studies have demonstrated successful enantioseparation using analytical chiral polyacrylamide columns under reversed-phase conditions. tandfonline.com Furthermore, crystal structure analysis using synchrotron X-ray powder diffraction has been employed to characterize the solid-state structure of atropine sulfate monohydrate, revealing its crystallization in the P21/n space group. researchgate.net This is distinct from the crystal structure of its individual enantiomer, hyoscyamine (B1674123) sulfate monohydrate. researchgate.net

The physical and pharmacological properties of the enantiomers differ significantly, underscoring the importance of analyzing atropine sulfate as a racemic mixture.

| Property | d-Hyoscyamine | l-Hyoscyamine | Atropine (Racemic) |

| Synonym | (R)-(+)-hyoscyamine | (S)-(-)-hyoscyamine, Levsin | dl-hyoscyamine |

| Pharmacological Activity | Largely inactive | Highly active muscarinic antagonist drugbank.comdrugbank.comdrugbank.com | Activity is due to the l-hyoscyamine component drugbank.comdrugbank.comdrugbank.com |

| Potency | Nearly inactive | Approximately twice as potent as racemic atropine nih.gov | Half the potency of l-hyoscyamine nih.gov |

| Natural Occurrence | Formed via racemization | Primary natural form in Solanaceae plants drugfuture.comurjc.es | Results from racemization of l-hyoscyamine drugfuture.com |

Stereoselective Nature of Molecular Interactions

The pharmacological effects of atropine sulfate are a direct consequence of the stereoselective interactions of its enantiomers, primarily l-hyoscyamine, with biological targets. drugbank.comdrugbank.comdrugbank.com The three-dimensional arrangement of atoms in l-hyoscyamine allows it to bind with high affinity to muscarinic acetylcholine (B1216132) receptors, acting as a competitive, reversible antagonist. drugbank.comdrugbank.comdrugbank.com This binding blocks the action of acetylcholine, a neurotransmitter, leading to its characteristic anticholinergic effects. drugbank.comdrugbank.comnih.govtargetmol.com

In contrast, d-hyoscyamine exhibits significantly lower affinity for these receptors and is considered pharmacologically almost inactive. nih.gov This dramatic difference in activity between the two enantiomers highlights the principle of stereoselectivity in drug-receptor interactions, where the specific spatial orientation of a molecule is critical for its biological function.

Research has quantified the differing affinities of the hyoscyamine enantiomers for various muscarinic receptor subtypes (M1-M5). Studies measuring the binding affinities (expressed as pKi values) consistently show that S-(-)-hyoscyamine (l-hyoscyamine) binds with much higher affinity than R-(+)-hyoscyamine (d-hyoscyamine) across all five human muscarinic receptor subtypes. nih.gov For example, for the m1 receptor, the pKi value for S-(-)-hyoscyamine was found to be 9.48, while for R-(+)-hyoscyamine it was 8.21, indicating a substantially stronger interaction for the levo-isomer. nih.gov This stereoselectivity is the molecular basis for why l-hyoscyamine is the active component of atropine. nih.gov

Elucidation of Atropine Sulfate Biosynthesis and Chemical Synthesis Pathways

Chemical Synthesis Pathways of Atropine (B194438) Sulfate (B86663)

The chemical synthesis of atropine has evolved significantly since its first successful preparation. Early methods were lengthy and low-yielding, while contemporary strategies focus on efficiency, stereoselectivity, and the generation of novel analogs.

The initial forays into the total synthesis of atropine were landmark achievements in organic chemistry, confirming the structure of this complex natural product.

A significant breakthrough came in 1917 from Sir Robert Robinson , who developed a remarkably efficient, one-pot synthesis of tropinone. pnas.orgresearchgate.net This reaction is considered a classic in total synthesis due to its simplicity and its biomimetic approach, as it utilizes precursors similar to those in the natural biosynthetic pathway. researchgate.net Robinson's synthesis involved the reaction of succinaldehyde, methylamine (B109427), and acetonedicarboxylic acid (or its calcium salt) in an aqueous solution. pnas.orgtechnologynetworks.com This "double Mannich" reaction initially yielded 17%, which was later improved to over 90%. pnas.orgresearchgate.net

The reaction mechanism for Robinson's synthesis proceeds through several key steps:

Nucleophilic addition of methylamine to succinaldehyde, followed by dehydration to form an imine.

Intramolecular addition of the imine to the second aldehyde group, leading to the first ring closure.

An intermolecular Mannich reaction with the enolate of acetonedicarboxylic acid.

Formation of a new enolate and a new imine with subsequent loss of water.

A second intramolecular Mannich reaction resulting in the second ring closure.

Decarboxylation to yield tropinone. researchgate.net

From tropinone, the synthesis of atropine involves the reduction of the ketone to the alcohol, tropine (B42219), followed by esterification with tropic acid. nih.gov

| Historical Synthesis of Tropinone | Key Features |

| Willstätter Synthesis (1901) | Multi-step, low overall yield (~1%). pnas.orgtechnologynetworks.com |

| Robinson Synthesis (1917) | One-pot, biomimetic "double Mannich" reaction. pnas.orgresearchgate.net |

| High yield (initially 17%, later >90%). pnas.orgresearchgate.net | |

| Utilized succinaldehyde, methylamine, and acetonedicarboxylic acid. pnas.orgtechnologynetworks.com |

Modern synthetic chemistry has focused on improving the efficiency, scalability, and stereoselectivity of atropine synthesis, as well as creating a diverse range of analogs for pharmacological studies.

One-Pot Processes: Building on the elegance of Robinson's synthesis, contemporary methods have further streamlined the production of atropine. A patented one-pot process for the synthesis of atropine and its salts, including atropine sulfate, has been developed to be efficient and commercially scalable. pnas.org This process avoids the need to isolate intermediates, and many of the reaction steps can be carried out at ambient temperature, which is a significant advantage for large-scale production. pnas.org The process involves the reaction of tropic acid to form acetyltropoyl chloride, which is then coupled with tropine to produce atropine. researchgate.net

Continuous-Flow Synthesis: Continuous-flow technology has been applied to the synthesis of atropine, offering improved material efficiency and safety. pnas.org This methodology allows for precise control over reaction parameters and can lead to higher purity of the final product. pnas.org

Asymmetric Synthesis: The synthesis of specific enantiomers of atropine and its analogs is crucial for understanding their pharmacological activity. Asymmetric synthesis strategies have been developed to produce enantiomerically pure or enriched compounds. One such approach involves the asymmetric synthesis of substituted tropinones, key precursors to atropine, through an intramolecular Mannich cyclization reaction using acyclic N-sulfinyl β-amino ketone ketals. technologynetworks.com Rhodium-catalyzed asymmetric Suzuki–Miyaura-type cross-coupling reactions have also been employed to create a wide range of enantiomerically enriched tropane (B1204802) derivatives, providing access to novel atropine analogs. nih.gov

A recent synthetic method for atropine sulfate involves the preparation of a tropine ester from tropine and alpha-formylmethyl phenylacetate (B1230308), followed by a reduction reaction using a palladium-carbon catalyst to form atropine. researchgate.net The atropine is then salified with a sulfuric acid ethanol (B145695) solution to produce atropine sulfate with high yield and quality. researchgate.net

| Contemporary Synthetic Strategy | Description | Advantages |

| One-Pot Synthesis | A streamlined process where multiple reaction steps occur in a single reactor without isolating intermediates. pnas.org | Increased efficiency, reduced waste, suitable for commercial scale. pnas.org |

| Continuous-Flow Synthesis | Reactions are carried out in a continuous stream, allowing for precise control over conditions. pnas.org | Improved material efficiency, enhanced safety, higher product purity. pnas.org |

| Asymmetric Synthesis | Methods that produce a specific stereoisomer of a chiral molecule. technologynetworks.comnih.gov | Allows for the synthesis of specific enantiomers for targeted pharmacological activity. technologynetworks.com |

Mechanistic Investigations of Atropine Sulfate S Molecular Action and Receptor Pharmacology

Competitive Antagonism at Muscarinic Acetylcholine (B1216132) Receptors

Atropine (B194438) sulfate (B86663) functions as a competitive, reversible antagonist at muscarinic acetylcholine receptors (mAChRs). drugbank.comnih.gov It directly competes with the endogenous neurotransmitter, acetylcholine, for the same binding site on these receptors. hhs.gov By occupying the receptor's orthosteric site, atropine sulfate prevents acetylcholine from binding and initiating the conformational changes necessary for receptor activation, thereby inhibiting parasympathetic nerve stimulation. nih.govpatsnap.com This antagonism is surmountable, meaning that the inhibitory effects of atropine can be overcome by increasing the concentration of acetylcholine at the receptor site. drugbank.com

The interaction between atropine sulfate and muscarinic receptors has been extensively quantified through receptor binding assays. These studies determine key kinetic parameters such as the dissociation constant (K_d) and the inhibition constant (K_i), which are measures of the drug's affinity for the receptor. A lower K_d or K_i value signifies a higher binding affinity.

Studies on synaptic plasma membranes from rat brain have determined the K_d value for atropine to be approximately 1 nM, indicating a very high affinity for muscarinic receptors in this tissue. nih.gov In comparison, the K_d for the endogenous agonist, acetylcholine, is about 20 nM. nih.gov

Inhibition constant (K_i) values further characterize atropine's affinity across the different muscarinic receptor subtypes. Radioligand binding studies have established that atropine binds with high, nanomolar affinity to all five human muscarinic receptor subtypes (M1-M5). apexbt.com

Interactive Table: Atropine Affinity (K_i) and Potency (IC50) at Human Muscarinic Receptor Subtypes

The following table summarizes the inhibition constant (K_i) and the half-maximal inhibitory concentration (IC50) values for atropine at the five human muscarinic receptor subtypes.

| Receptor Subtype | K_i (nM) | IC50 (nM) |

| M1 | 1.27 ± 0.36 | 2.22 ± 0.60 |

| M2 | 3.24 ± 1.16 | 4.32 ± 1.63 |

| M3 | 2.21 ± 0.53 | 4.16 ± 1.04 |

| M4 | 0.77 ± 0.43 | 2.38 ± 1.07 |

| M5 | 2.84 ± 0.84 | 3.39 ± 1.16 |

| Data sourced from Lebois et al., 2010, as cited by APExBIO. apexbt.com |

Atropine is classified as a non-selective muscarinic antagonist, as it demonstrates high affinity for all five subtypes of muscarinic receptors (M1, M2, M3, M4, and M5). drugbank.compatsnap.com The binding affinity data, while showing slight variations, does not indicate a significant preference for any single subtype. For instance, the K_i values range from 0.77 nM for M4 to 3.24 nM for M2, a less than five-fold difference, which is insufficient to confer functional selectivity in a clinical context. apexbt.com This lack of selectivity explains the wide range of physiological effects observed following atropine administration, as it simultaneously blocks muscarinic receptors in various tissues and organs, including the heart, smooth muscle, exocrine glands, and the central nervous system. drugbank.com Chronic administration of atropine can lead to a differential up-regulation of muscarinic receptor subtypes, with M1, M3, and M4 receptors showing significant increases in density in the rat forebrain. nih.gov

Atropine acts as an orthosteric antagonist, meaning it binds directly to the primary, evolutionarily conserved acetylcholine binding site on the muscarinic receptor. apexbt.com This is distinct from allosteric modulators, which bind to a secondary, topographically distinct site on the receptor. nih.gov While atropine itself is not an allosteric modulator, muscarinic receptors do possess allosteric binding sites that can be targeted by other compounds. nih.govresearchgate.net The binding of an allosteric modulator can alter the receptor's conformation, thereby influencing the binding affinity or efficacy of orthosteric ligands like acetylcholine or atropine. nih.gov For example, the presence of the allosteric modulator gallamine (B1195388) can alter the dissociation of orthosteric antagonists from the receptor, demonstrating the functional interaction between these distinct sites. nih.gov

Non-Muscarinic Cholinergic Receptor Interactions (e.g., Nicotinic Receptor Modulation in Non-Clinical Models)

While atropine's primary mechanism of action is the blockade of muscarinic receptors, research has demonstrated that it can also interact with nicotinic acetylcholine receptors (nAChRs), particularly at concentrations higher than those typically required for muscarinic blockade. researchgate.netnih.gov

In non-clinical models using heterologously expressed nAChRs in Xenopus oocytes and native nAChRs in medial habenula neurons, atropine has been shown to act as a non-competitive antagonist. nih.gov This inhibition is not overcome by increasing the concentration of the agonist (nicotine) and is voltage-dependent, increasing with membrane hyperpolarization, which is consistent with an ion channel blocking mechanism. nih.gov The half-maximal effective concentrations (IC50 values) for atropine-induced inhibition of various heteromeric nAChRs are in the micromolar range (4-13 µM). nih.gov

Interestingly, under specific experimental conditions, such as low concentrations of both atropine (<10 µM) and nicotine (B1678760) (10 µM), atropine can cause a modest potentiation of α3β4 nAChR responses in oocytes. nih.gov However, this potentiation is less evident in native neuronal preparations. nih.gov This dual action of inhibition and potentiation suggests a complex interaction with nAChRs that is dependent on receptor subtype, membrane potential, and agonist concentration. researchgate.netnih.gov

Downstream Cellular and Subcellular Signaling Cascades Modulated by Atropine Sulfate

By blocking muscarinic receptors, atropine sulfate inhibits the downstream signaling cascades that are normally initiated by acetylcholine. Muscarinic receptors are G-protein-coupled receptors (GPCRs) that transduce signals across the cell membrane to elicit a cellular response. nih.gov These receptors are linked to different G-protein families and, consequently, distinct signaling pathways.

G_q/11_ Pathway (M1, M3, M5 receptors): These receptors primarily couple to G_q/11_ proteins. Acetylcholine binding normally activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). Atropine blocks the activation of this pathway, preventing the associated calcium mobilization and PKC activation. nih.gov

G_i/o_ Pathway (M2, M4 receptors): These receptors couple to G_i/o_ proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. nih.gov Additionally, the βγ subunits of these G-proteins can directly activate G-protein-coupled inwardly-rectifying potassium channels (GIRK or K_ACh_), causing membrane hyperpolarization, and inhibit voltage-gated calcium channels. cvpharmacology.com Atropine's antagonism of M2 receptors in the heart, for example, prevents this decrease in cAMP and the opening of K_ACh_ channels, thereby removing the vagal braking effect and increasing heart rate. cvpharmacology.com

Furthermore, atropine can affect other signaling pathways linked to muscarinic receptor activation. For instance, M1 receptor activation can lead to the phosphorylation of extracellular signal-regulated kinases (ERK 1/2), a process that is blocked by atropine. nih.gov In a non-receptor-mediated context, studies on human corneal epithelial cells have shown that high concentrations of atropine can induce apoptosis by modulating the miR-30c-1/SOCS3 axis, which in turn inhibits the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) signaling pathway. nih.gov

Development and Application of Advanced Analytical Methodologies for Atropine Sulfate

Chromatographic Techniques for Separation and Quantification

Chromatography remains a cornerstone for the analytical assessment of Atropine (B194438) Sulfate (B86663). Various techniques, from high-performance liquid chromatography to thin-layer chromatography, offer distinct advantages for purity determination, quantification, and impurity profiling.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

HPLC and its advanced iteration, UHPLC, are powerful tools for the analysis of Atropine Sulfate, providing high resolution, sensitivity, and specificity.

Developing robust HPLC and UHPLC methods is crucial for ensuring the quality and consistency of Atropine Sulfate in pharmaceutical products. These methods are meticulously validated to confirm their specificity, precision, linearity, and accuracy. abap.co.innih.gov

Several reversed-phase HPLC (RP-HPLC) methods have been successfully established. A common approach utilizes a C18 column with a mobile phase consisting of a buffer and an organic modifier like methanol (B129727) or acetonitrile (B52724). wisdomlib.orgabap.co.innnpub.org For instance, one validated HPLC method employed a Shimadzu C18 column (150mm × 4.6mm, 3μm) with a mobile phase of buffer and methanol (40:60 v/v) at a pH of 5.5, with UV detection at 210 nm. wisdomlib.org This method demonstrated linearity across a concentration range of 20-120 μg/ml and was proven to be accurate and precise for determining Atropine Sulfate content in commercial injections. wisdomlib.org Another method used a Phenomenex Kinetex C18 column (250x4.6mm, 5μm) with a gradient elution system and UV detection at 210 nm, which was validated according to ICH guidelines for quantifying Atropine Sulfate and its impurities. abap.co.inabap.co.in

UHPLC methods offer significant advantages over traditional HPLC, most notably a drastic reduction in analysis time. A novel gradient UHPLC method was developed that required only 8 minutes to evaluate both atropine and its major impurities, compared to the 40-minute analysis time of the standard HPLC compendial method. scirp.orgscirp.org This enhanced efficiency was achieved using a Waters Acquity UHPLC BEH C18 column (1.7 μm, 2.1 × 100 mm). scirp.org The method was validated for linearity over a concentration range of 50 μg/mL to 250 μg/mL, with a correlation coefficient greater than 0.999. scirp.orgresearchgate.net The limit of detection (LOD) and limit of quantitation (LOQ) were determined to be 3.9 μg/ml and 13.1 μg/ml, respectively. scirp.org

Below are tables summarizing typical parameters for HPLC and UHPLC methods developed for Atropine Sulfate analysis.

Table 1: Example of a Validated HPLC Method for Atropine Sulfate

| Parameter | Condition/Result | Reference |

|---|---|---|

| Column | Shimadzu C18 (150mm × 4.6mm, 3μm) | wisdomlib.org |

| Mobile Phase | Buffer:Methanol (40:60 v/v), pH 5.5 | wisdomlib.org |

| Detection | UV at 210 nm | wisdomlib.org |

| Linearity Range | 20-120 μg/ml | wisdomlib.org |

| Accuracy (Recovery) | 99.58% to 99.94% | wisdomlib.org |

| Precision (%RSD) | <2% | wisdomlib.org |

| LOD | 0.019 μg/ml | wisdomlib.org |

| LOQ | 0.059 μg/ml | wisdomlib.org |

Table 2: UHPLC Method Parameters for Rapid Atropine Analysis

| Parameter | Condition/Result | Reference |

|---|---|---|

| Column | Waters Acquity UHPLC BEH C18 (1.7 μm, 2.1 × 100 mm) | scirp.org |

| Mobile Phase | Gradient elution with Solvent A (0.1% H3PO4) and Solvent B (0.1% H3PO4, 90% ACN, 10% H2O) | scirp.org |

| Analysis Time | 8 minutes | scirp.org |

| Linearity Range | 50-250 μg/mL | scirp.orgscirp.org |

| Correlation Coefficient (r²) | >0.999 | scirp.orgscirp.org |

| LOD | 3.9 μg/ml | scirp.org |

| LOQ | 13.1 μg/ml | scirp.org |

Atropine can degrade into both acidic components (e.g., tropic acid, atropic acid) and basic components (e.g., apoatropine). researchgate.netresearchgate.net The simultaneous separation of these compounds using conventional reversed-phase chromatography is challenging because their retention is highly dependent on the pH of the mobile phase. researchgate.net Ion-Pair Chromatography (IPC) is an effective technique to overcome this issue. researchgate.netresearchgate.net

IPC introduces an ion-pairing reagent to the mobile phase. thermofisher.com This reagent has a hydrophobic part that interacts with the stationary phase and an ionic part that pairs with the charged analyte. For separating the acidic degradation products of atropine, a cationic pairing agent like tetrabutylammonium (B224687) sulphate (TBAS) can be used. oup.com Conversely, for basic components like atropine and apoatropine (B194451), an anionic counter-ion from the buffer (e.g., acetate) can facilitate separation. oup.com

One study detailed an IPC method using a 5 µm ODS-Hypersil column with an eluent of acetonitrile and an aqueous solution containing 10 mM TBAS and 50 mM sodium acetate (B1210297) at pH 5.50. oup.com This method successfully resolved Atropine Sulfate from its major degradants—tropic acid, atropic acid, and apoatropine—within a 6-minute analysis time. oup.com The study demonstrated that increasing the concentration of the cationic pairing-ion (TBAS) led to linear increases in the retention factor (k') for the acidic components, while increasing the acetate anion concentration caused a linear rise in k' for atropine and apoatropine, indicating two distinct ion-pair partition mechanisms. oup.com

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas Chromatography (GC), particularly when coupled with a Mass Spectrometry (MS) detector, is a widely used method for identifying and quantifying atropine, often in biological samples. researchgate.netresearchgate.net However, the analysis of atropine by GC presents a significant challenge due to its thermal instability. researchgate.netmdpi.com At the high temperatures commonly used in GC inlets (e.g., 250 °C or higher), atropine can undergo degradation, forming thermolysis products such as apoatropine (atropine-H₂O) and tropine (B42219). researchgate.netmdpi.com This degradation can lead to underestimation of the compound or misidentification if the degradation products are not accounted for. mdpi.com

To mitigate thermal degradation, several strategies are employed:

Derivatization: Atropine can be converted into more thermally stable derivatives before analysis. mdpi.com For example, after hydrolysis to tropine, it can be derivatized with reagents like pentafluoropropionic anhydride (B1165640) (PFPA) to form a PFPA-tropine ester, which is more suitable for GC analysis. nih.govoup.com

Lowering Inlet Temperature: Reducing the inlet temperature to 250 °C or lower can diminish the degradation to a level where detection and identification of the parent atropine molecule are possible. mdpi.com

A GC-MS method for the rapid quantitation of atropine in blood involves alkaline hydrolysis to tropine, followed by extraction and derivatization with PFPA. oup.com The analysis is performed on a capillary column, and the mass spectrometer is operated in Selected Ion Monitoring (SIM) mode, monitoring specific mass fragments for the analyte and an internal standard (e.g., m/z 124 and 287 for atropine). nih.govoup.com Such methods can achieve linearity in ranges like 10-300 ng/mL with a limit of quantitation around 10 ng/mL. oup.com

Table 3: GC-MS Method Details for Atropine Quantitation

| Parameter | Details | Reference |

|---|---|---|

| Sample Preparation | Alkaline hydrolysis to tropine, organic solvent extraction, derivatization with PFPA | oup.com |

| Column | 25-m cross-linked methyl silicone capillary column | oup.com |

| Detection | Mass Spectrometry (SIM mode) | oup.com |

| Monitored Mass Fragments (Atropine derivative) | m/z 124 and 287 | oup.com |

| Retention Time | ~1.7 min | oup.com |

| Linearity Range | 10-300 ng/mL | oup.com |

| Limit of Quantitation (LOQ) | 10 ng/mL | oup.com |

Thin-Layer Chromatography (TLC) for Qualitative and Semi-Quantitative Analysis

Thin-Layer Chromatography (TLC) is a versatile, cost-effective, and rapid technique widely used for the separation and identification of drugs like Atropine Sulfate. analyticaltoxicology.comauctoresonline.org It is particularly useful for qualitative analysis in both pure drug forms and pharmaceutical formulations. analyticaltoxicology.com

For the qualitative identification of Atropine Sulfate, a standard procedure involves spotting a sample solution and a standard solution onto a silica (B1680970) gel plate. nihs.go.jpwho.int The plate is then developed in a chromatographic chamber with a suitable mobile phase, such as a mixture of chloroform (B151607) and diethylamine (B46881) (9:1) or chloroform, acetone (B3395972), and diethylamine (5:4:1). nihs.go.jpwho.int After development, the plate is dried, and the spots are visualized by spraying with a reagent like potassium iodobismuthate. who.int The identification is confirmed if the principal spot from the sample solution corresponds in position (Rf value), appearance, and intensity to the spot from the standard solution. who.int

While traditionally a qualitative method, modern High-Performance TLC (HPTLC) coupled with densitometric scanning allows for accurate and precise quantitative (or semi-quantitative) analysis. analyticaltoxicology.comfarmaciajournal.com Densitometry measures the absorbance or fluorescence of the separated spots directly on the TLC plate, and the peak area can be correlated to the concentration of the substance. farmaciajournal.com This makes TLC a valuable tool for preliminary screening and quality control. auctoresonline.org

Electrophoretic Separation Techniques

Capillary Electrophoresis (CE) has emerged as a powerful alternative to HPLC for drug analysis, offering high efficiency, small sample volume requirements, and unique separation mechanisms. analyticaltoxicology.com In CE, charged molecules migrate through a buffer-filled capillary under the influence of a high electric field. uomustansiriyah.edu.iqsemanticscholar.org The separation is based on differences in the electrophoretic mobility of the analytes, which is dependent on their charge-to-size ratio. semanticscholar.org

Capillary Zone Electrophoresis (CZE) is the most common mode of CE. semanticscholar.org Methods have been developed for the simultaneous determination of atropine and related compounds. nih.gov The optimization of separation parameters is key to achieving successful results. These parameters include the buffer composition, pH, and concentration. For instance, one study found the best separation of atropine, homatropine, and scopolamine (B1681570) was achieved using a 100 mM Tris-phosphate running buffer at pH 7. nih.gov

To enhance separation specificity, particularly for structurally similar or chiral compounds, additives can be included in the buffer. For the enantioseparation of atropine (a racemic mixture of (+)-hyoscyamine and (-)-hyoscyamine), chiral selectors like cyclodextrins are used. nih.govresearchgate.netnih.gov A CZE method optimized for this purpose used a 55 mM phosphate (B84403) buffer at pH 7 containing 2.9 mM sulfated-β-cyclodextrin, achieving baseline separation of the atropine enantiomers in under 5 minutes. nih.gov

Microemulsion Electrokinetic Chromatography (MEEKC), another CE technique, has been successfully developed and validated for the impurity profiling of Atropine Sulfate. nih.gov This method can determine atropine, its major degradation products, and related substances from plant material. nih.govresearchgate.net An optimized MEEKC method utilized a background electrolyte solution consisting of octane, 1-butanol, 2-propanol, sodium dodecyl sulfate (SDS), and a sodium tetraborate (B1243019) buffer at pH 9.2. nih.gov

Table 4: Optimized Conditions for Capillary Electrophoresis of Atropine

| Technique | Parameter | Optimized Condition | Application | Reference |

|---|---|---|---|---|

| CZE | Buffer | 100 mM Tris-phosphate, pH 7 | Simultaneous determination of atropine, homatropine, and scopolamine | nih.gov |

| CZE (Chiral) | Buffer & Selector | 55 mM phosphate buffer (pH 7) with 2.9 mM sulfated-β-cyclodextrin | Enantioseparation of atropine | nih.gov |

| MEEKC | Background Electrolyte | 0.8% octane, 6.62% 1-butanol, 2.0% 2-propanol, 4.44% SDS, 86.14% 10 mM sodium tetraborate buffer (pH 9.2) | Impurity profiling (degradation products and related substances) | nih.gov |

Compound Reference Table

Capillary Electrophoresis (CE) Coupled with Advanced Detection (e.g., Electrochemiluminescence)

Capillary electrophoresis (CE) coupled with electrochemiluminescence (ECL) detection has emerged as a powerful analytical technique offering high separation efficiency and sensitivity for the determination of Atropine O-(hydrogen sulphate), hereafter referred to as atropine sulfate. doaj.org This combination leverages the separation capabilities of CE with the highly sensitive detection mechanism of ECL.

A notable application involves a Ru(bpy)3 2+-based ECL detection system for quantifying atropine sulfate. semanticscholar.orgresearchgate.net In this method, a chemically modified platinum electrode, such as a Europium-Prussian Blue (Eu-PB) composite film, serves as the working electrode. semanticscholar.orgresearchgate.net This modification enhances the stability and sensitivity of the detector, particularly when analyzing complex biological matrices like urine, by preventing the electrode fouling that can occur with bare platinum electrodes. semanticscholar.orgresearchgate.net

The methodology involves optimizing several parameters to achieve the best resolution and sensitivity. For instance, a 10 mM phosphate buffer at a pH of 8.0 has been shown to provide favorable separation, while a detection potential of 1.15 V achieves high detection sensitivity. semanticscholar.orgresearchgate.net Under such optimized conditions, the ECL peak area demonstrates a direct proportionality to the concentration of atropine sulfate. Research has validated this method, demonstrating a wide linear range and a low detection limit, making it suitable for clinical analysis. semanticscholar.orgresearchgate.net Another approach has utilized a two-electrode configuration in a microchip CE-ECL system for the measurement of atropine in injection solutions, achieving a detection limit of 2.3 µM. nih.gov

The key performance metrics from a study on atropine sulfate determination in human urine using CE-ECL are detailed below.

Table 1: Performance Characteristics of CE-ECL Method for Atropine Sulfate Determination

| Parameter | Value | Source |

|---|---|---|

| Linear Range | 0.08 to 20 µg·mL⁻¹ | semanticscholar.orgresearchgate.net |

| Detection Limit (S/N=3) | 50 ng·mL⁻¹ | semanticscholar.orgresearchgate.net |

| Relative Standard Deviation (Migration Time) | 0.81% | semanticscholar.orgresearchgate.net |

| Relative Standard Deviation (Peak Area) | 3.19% | semanticscholar.orgresearchgate.net |

Spectroscopic Quantification Methods

Spectrophotometry provides a viable and accessible method for the quantification of atropine sulfate. One such technique is based on the well-known Vitali-Morin reaction, which is characteristic of the tropic acid moiety in the atropine molecule. ijpsonline.com In this method, the atropine sulfate sample is digested with nitric acid and subsequently treated with methanolic potassium hydroxide (B78521). This reaction produces a distinct blue chromophore, and the intensity of the resulting color is measured spectrophotometrically. ijpsonline.com

The absorbance of the solution is measured at a specific wavelength, which for this blue chromophore is 570 nm. ijpsonline.com The method has been optimized and demonstrates a clear linear relationship between absorbance and concentration over a defined range. ijpsonline.com Other spectrophotometric methods have also been developed, including one that involves the formation of ion pairs with bromthymol blue, which is particularly useful for determining atropine sulfate in eye drop formulations. nih.gov Furthermore, UV-Vis spectroscopy has been employed to determine the pKa value of atropine sulfate by measuring the difference in absorption between its ionized and un-ionized forms at a wavelength of 257 nm. rjptonline.orgrjptonline.org In cases where interfering substances like phenylmercury (B1218190) (II) acetate are present, advanced techniques such as the method of least squares using multiple absorbance measurements (e.g., 35 absorbances from 242 to 276 nm) can be applied to achieve satisfactory results. oup.comnih.gov

Table 2: Parameters for Spectrophotometric Assay of Atropine Sulfate via Vitali-Morin Reaction

| Parameter | Value | Source |

|---|---|---|

| Wavelength of Maximum Absorbance (λmax) | 570 nm | ijpsonline.com |

| Linearity Range | 2-20 µg/mL | ijpsonline.com |

| Correlation Coefficient (r²) | 0.9903 | ijpsonline.com |

Novel Sensing Technologies for Atropine Sulfate Detection

Novel sensing technologies, particularly potentiometric sensors based on ion-selective electrodes (ISEs), offer a rapid, low-cost, and selective alternative to traditional analytical methods for atropine sulfate determination. mdpi.com These sensors operate by measuring the potential difference between an indicator electrode (the ISE) and a reference electrode, which correlates to the activity of the target ion in a solution. mdpi.com

A highly effective potentiometric sensor for atropine has been developed using a solid-contact polymeric membrane. mdpi.com The core of this sensor's selectivity is an ionophore incorporated within the membrane, which selectively binds to the atropine molecule. The membrane composition is critical and typically includes a solvent mediator, such as 2-nitrophenyl octyl ether, and an additive like potassium tetrakis (4-chlorophenyl) borate (B1201080) to improve the electrode's performance and stability. mdpi.com The sensor exhibits a Nernstian response, meaning its potential changes logarithmically with the concentration of atropine, providing a wide linear range of detection down to micromolar levels. mdpi.com This technology presents a significant advancement for routine analysis in pharmaceutical preparations. mdpi.com

Table 3: Composition and Performance of an Atropine-Selective Potentiometric Sensor

| Component/Parameter | Description/Value | Source |

|---|---|---|

| Sensor Type | Solid-contact, PVC membrane electrode | mdpi.com |

| Ionophore | Cucurbit nih.govuril (CB nih.gov) | mdpi.com |

| Solvent Mediator | 2-Nitrophenyl octyl ether | mdpi.com |

| Additive | Potassium tetrakis (4-chlorophenyl) borate | mdpi.com |

| Nernstian Slope | (58.7 ± 0.6) mV/decade | mdpi.com |

| Lower Limit of Linear Range | (1.52 ± 0.64) × 10⁻⁶ mol/L | mdpi.com |

The high selectivity of modern potentiometric sensors for atropine sulfate is achieved through the strategic design and application of supramolecular recognition elements. mdpi.com Cucurbiturils, a class of macrocyclic host molecules, are particularly effective in this role. univ-amu.frrsc.org Specifically, Cucurbit nih.govuril (CB nih.gov) has been successfully employed as the ionophore in an atropine-selective electrode. mdpi.com

Cucurbiturils possess a unique structure characterized by a hydrophobic inner cavity and two polar carbonyl-lined portals. rsc.orgcore.ac.uk This architecture allows them to encapsulate guest molecules, like atropine, with high specificity and affinity, forming stable host-guest complexes. rsc.org The interaction between the atropine molecule and the CB nih.gov cavity is the fundamental principle behind the sensor's molecular recognition capability. This selective binding event is what the electrode transduces into a measurable potentiometric signal. The efficacy of this interaction has been substantiated by docking and spectroscopic studies, confirming the strong binding between atropine and the CB nih.gov ionophore. mdpi.com This use of a supramolecular host as the recognition element enables the construction of sensors with fast response times and excellent selectivity. mdpi.com

Studies on Degradation Pathways and Chemical Stability of Atropine Sulfate

Identification and Characterization of Atropine (B194438) Sulfate (B86663) Degradation Products

Forced degradation studies and stability tests have identified several key degradation products of Atropine Sulfate. These products arise from distinct chemical reactions involving the ester and tropane (B1204802) moieties of the molecule. High-performance liquid chromatography (HPLC) is a commonly used analytical technique to separate and quantify atropine and its degradants. Current time information in Asia/Manila.

Tropic acid is a principal degradation product formed through the hydrolysis of the ester bond in the atropine molecule. This reaction cleaves the molecule into its constituent alcohol (tropine) and carboxylic acid (tropic acid). The hydrolysis of atropine to tropine (B42219) and tropic acid is a well-documented pathway. Current time information in Asia/Manila. Studies have shown that under slightly acidic conditions, this ester hydrolysis is a primary route of degradation. The presence of tropic acid in atropine solutions is a key indicator of hydrolytic decomposition.

Tropine is the other major product resulting from the ester hydrolysis of atropine. Current time information in Asia/Manila. Formed alongside tropic acid, tropine is the alcohol component of the original ester. While tropine itself is a significant indicator of degradation, it does not possess the characteristic UV absorbance of the other degradation products, which can make its detection by some HPLC methods challenging without specific derivatization.

Apoatropine (B194451), also known as atropamine, is formed through a dehydration reaction where a molecule of water is eliminated from the tropic acid moiety of atropine. This process is particularly favored under basic (alkaline) conditions. Current time information in Asia/Manila. The formation of apoatropine represents a different degradation pathway from simple hydrolysis and is a significant impurity in atropine solutions stored at a pH above neutral. nih.gov Apoatropine can be synthesized from atropine sulfate for use as a reference standard in analytical testing. nih.gov

Noratropine (B1679849) is a degradation product resulting from the N-demethylation of the tropane ring system in atropine. This involves the removal of the methyl group from the nitrogen atom. While noratropine is known as a major metabolite of atropine in humans, it can also be generated through chemical degradation, such as by oxidative N-demethylation in the presence of oxidizing agents like potassium permanganate (B83412). Current time information in Asia/Manila. It is also considered a related substance of natural origin that can accompany atropine extracted from plant sources. nih.gov

Detailed Mechanistic Investigations of Atropine Sulfate Degradation Reactions

The degradation of Atropine Sulfate is primarily governed by its hydrolytic stability, which is intricately linked to the pH of the solution and the ambient temperature. Kinetic studies have been instrumental in elucidating the mechanisms and rates of these reactions.

The hydrolysis of Atropine Sulfate is subject to both proton (acid) and hydroxyl ion (base) catalysis. researchgate.netresearchgate.net This means the rate of degradation is significantly slower at a specific pH range and accelerates as the pH becomes more acidic or alkaline. Research has established that atropine is most stable in the pH range of 3 to 4. researchgate.net The pH of minimum hydrolysis, where the degradation rate is lowest, has been found to vary with temperature, shifting from approximately pH 4.11 at 0°C to pH 3.24 at 100°C. researchgate.netresearchgate.net

Kinetic studies have quantified the temperature dependency of the hydrolysis reactions, allowing for the prediction of atropine's half-life under various conditions of constant pH and temperature. researchgate.netresearchgate.net As the temperature increases, the rate of degradation increases significantly across all pH values. For instance, a study on a 1 mg/mL atropine sulfate solution in 0.9% sodium chloride found it to be stable for at least 72 hours when stored at temperatures ranging from 4°C to 36°C and protected from light.

The following table summarizes the key factors influencing the hydrolytic stability of Atropine Sulfate based on kinetic investigations.

| Factor | Effect on Stability | Optimal Condition for Stability | Key Degradation Pathway |

| pH | Highly dependent; stability decreases in neutral and alkaline conditions. | Acidic pH (approx. 3.0 - 4.0) | Hydrolysis to Tropic Acid and Tropine; Dehydration to Apoatropine (at basic pH) |

| Temperature | Stability decreases as temperature increases. | Lower temperatures (e.g., refrigeration) | Accelerates both hydrolysis and dehydration reactions. |

| Catalysts | Degradation is catalyzed by both hydronium (H+) and hydroxyl (OH-) ions. | pH of minimum catalysis (approx. 3.2 - 4.1) | Acid- and base-catalyzed hydrolysis. |

Dehydration Mechanisms

Dehydration is a significant degradation pathway for atropine sulfate, primarily leading to the formation of apoatropine. This process involves the elimination of a water molecule from the tropic acid moiety of the atropine structure.

Research indicates that the dehydration reaction is particularly influenced by environmental conditions. For instance, basic conditions can catalyze the loss of water from the atropine molecule, resulting in the formation of apoatropine researchgate.net. Apoatropine can be further rearranged to atropic acid, another common degradation product identified in stability studies oup.comnih.govfda.gov. The presence of these degradation products—apoatropine and atropic acid—is often monitored in quality control and stability testing of atropine sulfate formulations fda.gov.

The primary degradation products resulting from dehydration and subsequent rearrangement are summarized below:

| Precursor | Degradation Product |

| Atropine | Apoatropine |

| Apoatropine | Atropic Acid |

Influence of pH and Temperature on Atropine Sulfate Stability Profiles

The stability of atropine sulfate in aqueous solutions is heavily dependent on both pH and temperature. Hydrolysis of the ester linkage in the atropine molecule is a primary degradation route, yielding tropic acid and tropine researchgate.netethz.ch. The rate of this hydrolysis is significantly influenced by the pH of the solution.

Influence of pH: Scientific studies have consistently shown that atropine sulfate exhibits maximum stability in acidic conditions.

The minimum rate of hydrolysis occurs at a pH of approximately 3.5 ashp.org.

Kinetic studies have further refined this, demonstrating that the pH of maximum stability varies with temperature, ranging from pH 4.11 at 0°C to pH 3.24 at 100°C researchgate.net.

As the pH moves towards neutral or alkaline values, the rate of degradation increases significantly oup.comresearchgate.net. For example, heating atropine sulfate at 100°C in a 0.2M sodium hydroxide (B78521) solution resulted in 60% degradation after just 4 minutes oup.com. Conversely, no detectable degradation was observed under similar conditions in a 0.2M sulfuric acid solution oup.com.

Influence of Temperature: Temperature is a critical factor accelerating the degradation of atropine sulfate.

Lower temperatures generally enhance stability. Studies on compounded 0.01% atropine solutions found that formulations were stable for up to 180 days when refrigerated, whereas at room temperature, a steady decline in concentration from 95% to 70% was observed between 30 and 180 days researchgate.netresearchgate.net.

A stability study of a 1 mg/mL atropine sulfate solution in 0.9% sodium chloride demonstrated good stability over 72 hours at various temperatures when protected from light, as detailed in the table below nih.gov.

The following table summarizes the stability of a 1 mg/mL atropine sulfate solution at different storage temperatures over a 72-hour period.

| Temperature Range | Time Point (hours) | Remaining Concentration (%) |

| 4°C to 8°C | 72 | 96.5% - 103.4% |

| 20°C to 25°C | 72 | 98.7% - 100.2% |

| 32°C to 36°C | 72 | 98.3% - 102.8% |

It is also noted that the degradation is more pronounced in low-concentration atropine solutions, making pH and temperature control even more critical for these formulations researchgate.netgoogle.com.

Oxidative Degradation Studies

Oxidative processes represent another pathway for the degradation of atropine sulfate. Forced degradation studies and kinetic analyses have been employed to identify the products and mechanisms of oxidation.

Exposure to oxidizing agents can lead to the formation of several degradation products.

The use of hydrogen peroxide in forced degradation studies is a common method to simulate oxidative stress nih.gov.

Studies on the kinetics of atropine oxidation have identified atropine N-oxide as a major product. The use of potassium peroxymonosulfate (B1194676) (an ingredient in Oxone) was found to be a particularly efficient oxidant, achieving a 100% yield of atropine N-oxide within 15 minutes researchgate.net.

Oxidative N-demethylation can also occur, leading to the formation of noratropine. This reaction has been observed in the presence of potassium permanganate researchgate.net.

In the presence of a ruthenium(III) catalyst, the oxidation of atropine sulfate by alkaline hexacyanoferrate(III) results in the cleavage of the molecule, yielding tropine, benzaldehyde, methanol (B129727), and carbon dioxide as the main oxidation products researchgate.net.

The table below details the findings from various oxidative degradation studies.

| Oxidizing Agent/System | Major Degradation Product(s) |

| Potassium Peroxymonosulfate | Atropine N-oxide |

| Potassium Permanganate | Noratropine |

| Alkaline Hexacyanoferrate(III) with Ru(III) catalyst | Tropine, Benzaldehyde, Methanol, Carbon Dioxide |

| Hydrogen Peroxide | Unspecified oxidative degradation products |

Computational and Theoretical Studies on Atropine Sulfate

Quantum Chemical Investigations Using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been employed to study the quantum geometric properties and chemical reactivity of atropine (B194438). nih.gov

DFT computations, specifically using the B3LYP/SVP functional theory basis set, have been utilized to determine the most stable geometry of the atropine molecule. nih.gov The crystal structure of atropine sulfate (B86663) monohydrate has also been solved and optimized using DFT techniques, providing precise data on its three-dimensional conformation. researchgate.netcambridge.org These studies confirm the key structural features and provide optimized coordinates for the atoms. cambridge.org

Beyond geometry, DFT allows for the calculation of various energetic molecular parameters. These parameters are crucial for understanding the stability and electronic properties of the molecule. nih.gov

Table 1: Energetic and Molecular Parameters for Atropine Calculated via DFT

| Parameter | Value |

|---|---|

| Optimized Energy (a.u.) | -955.97 |

| Dipole Moment (Debye) | 2.15 |

| Molecular Polarizability (a.u.) | 204.38 |

| HOMO Energy (eV) | -6.54 |

| LUMO Energy (eV) | 0.45 |

| HOMO-LUMO Energy Gap (eV) | 6.99 |

Source: Data derived from DFT computations with the B3LYP/SVP functional theory basis set. nih.gov

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting how it will interact with other molecules. For atropine, the MEP map identifies regions that are rich or poor in electrons, indicating potential sites for electrophilic and nucleophilic attacks, respectively. This helps in understanding its interaction with biological receptors. nih.gov

From the calculated energies of the Frontier Molecular Orbitals (HOMO and LUMO), several chemical reactivity descriptors can be derived. These descriptors quantify the reactivity and stability of the molecule. nih.gov

Table 2: Chemical Reactivity Descriptors for Atropine

| Descriptor | Formula | Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.54 |

| Electron Affinity (A) | -ELUMO | -0.45 |

| Electronegativity (χ) | (I+A)/2 | 3.04 |

| Chemical Hardness (η) | (I-A)/2 | 3.49 |

| Chemical Softness (S) | 1/η | 0.28 |

| Electrophilicity Index (ω) | χ2/2η | 1.32 |

Source: Data derived from DFT computations. nih.gov

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to understand how drugs interact with their protein targets.

Molecular docking studies have been conducted to investigate the inhibitory potential of atropine against aldo-keto reductase enzymes, specifically AKR1B1 and AKR1B10. nih.gov These enzymes are implicated in various pathological conditions, and understanding how atropine binds to them is of significant pharmacological interest. nih.govresearchgate.net The simulations predict the binding affinity and the specific conformation that atropine adopts within the active sites of these proteins. The results indicated that atropine demonstrates a greater inhibitory action against AKR1B1 compared to AKR1B10. nih.gov

Table 3: Predicted Binding Energies of Atropine with Target Proteins

| Target Protein | Binding Energy (kcal/mol) |

|---|---|

| AKR1B1 | -8.0 |

| AKR1B10 | -7.6 |

Source: Data from molecular docking simulations. nih.gov

Detailed analysis of the docking results reveals the specific amino acid residues within the active pockets of AKR1B1 and AKR1B10 that interact with atropine. nih.gov These interactions are primarily non-covalent, including hydrogen bonds and hydrophobic interactions, which stabilize the ligand-receptor complex.

For the AKR1B1-atropine complex, key interactions were observed with residues such as Tyr48, His110, and Trp111. Similarly, for the AKR1B10 complex, interactions with residues like Tyr49 and His111 were identified. The stronger binding energy with AKR1B1 is attributed to a more favorable set of intermolecular interactions within its active site. nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their complexes over time, offering a validation of the static picture provided by molecular docking. mdpi.com MD simulations have been used to study atropine in various contexts, including its encapsulation in nanocages and its interaction with target proteins. sciety.orgresearchgate.net

To further validate the results of the molecular docking studies with AKR1B1 and AKR1B10, MD simulations were performed. The stability of the atropine-protein complexes was assessed by analyzing parameters such as the root mean square deviation (RMSD) and root mean square fluctuations (RMSF) over the simulation period. nih.gov The RMSD of the protein-atropine complexes provides a measure of the average change in the displacement of a selection of atoms with respect to a reference structure, indicating the stability of the binding. researchgate.net The RMSF analysis helps to identify the flexibility of individual amino acid residues in the protein upon ligand binding. The findings from these simulations supported the docking results, confirming the greater stability and inhibitory potential of atropine against AKR1B1 compared to AKR1B10. nih.gov

Analysis of Conformational Dynamics and Stability of Atropine Sulfate-Protein Complexes

Computational methods, particularly molecular dynamics (MD) simulations, provide atomic-level insights into the binding process and the dynamic interactions between ligands like atropine and their protein targets. These studies are crucial for understanding the mechanisms of antagonism and for the rational design of new therapeutics. The primary targets for atropine are muscarinic acetylcholine (B1216132) receptors (mAChRs), a family of G-protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine.

Research employing molecular docking and simulation has elucidated the binding modes of atropine within the orthosteric binding pocket of mAChRs. For instance, studies on the human M1 muscarinic receptor have identified key interactions. The S-isomer of atropine, which is the more active form, demonstrates a significantly higher binding affinity compared to the R-isomer. Docking score analysis revealed a binding affinity of -6.999 for the S-isomer versus -4.688 for the R-isomer, with both forms interacting with the amino acid residue Asparagine 382. derpharmachemica.com

Advanced simulation techniques like accelerated molecular dynamics (aMD) have been used to study the binding pathways of ligands to the M3 muscarinic receptor. core.ac.ukresearchgate.net These long-timescale simulations can capture the process of a ligand binding to the receptor, identifying not only the final binding pose but also transient or metastable binding sites, such as those in the extracellular vestibule. core.ac.ukresearchgate.net While conventional MD simulations were not always successful in capturing the binding of larger antagonists like tiotropium to the orthosteric site, aMD has been shown to accelerate these events, providing a more complete picture of the binding landscape. core.ac.ukresearchgate.net

Computational analyses extend beyond muscarinic receptors to other proteins like acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine. While atropine is not a direct inhibitor of AChE, studies have explored its binding to the enzyme. NMR studies, complemented by computational docking, indicate that atropine has at least one distinct binding site on the AChE surface, separate from that of the substrate acetylcholine or the inhibitor physostigmine (B191203). nih.gov

The data derived from these computational studies are vital for structure-activity relationship (SAR) analyses. By simulating atropine analogues and comparing their binding affinities and interaction patterns, researchers can gain insights for designing novel anticholinergic agents with improved selectivity or efficacy. derpharmachemica.com The table below summarizes key findings from a representative computational study on atropine's interaction with the M1 muscarinic receptor.

Table 1: Molecular Docking Results for Atropine Isomers with Human M1 Muscarinic Acetylcholine Receptor

| Compound | Isomer | Docking Score | Key Interacting Residue |

| Atropine | S-isomer | -6.999 | Asn382 |

| Atropine | R-isomer | -4.688 | Asn382 |

This table is generated based on data reported in molecular docking studies of atropine analogues with the M1 receptor. derpharmachemica.com

Non Clinical Enzymatic and Protein Interaction Research of Atropine Sulfate

Investigations into Atropine (B194438) Sulfate's Interaction with Acetylcholinesterase (Indirect Mechanisms)

Atropine sulfate's interaction with the cholinergic system, particularly in the context of acetylcholinesterase (AChE) activity, is fundamentally indirect. Non-clinical research clarifies that atropine sulfate (B86663) does not act as a direct inhibitor of the acetylcholinesterase enzyme. nih.govpatsnap.com Instead, its mechanism is centered on its role as a competitive antagonist of acetylcholine (B1216132) at muscarinic receptors. nih.govimrpress.comnih.gov

In physiological and toxicological scenarios where acetylcholinesterase is inhibited by agents such as organophosphates or carbamates, the enzyme is unable to perform its primary function: the hydrolysis of the neurotransmitter acetylcholine (ACh). patsnap.com This enzymatic blockade leads to an accumulation of acetylcholine in the synaptic cleft. The excess ACh continuously stimulates muscarinic and nicotinic receptors, leading to a state of cholinergic overstimulation.

Atropine sulfate's intervention occurs at the receptor level, not the enzyme level. It competitively binds to muscarinic acetylcholine receptors (subtypes M1, M2, M3, M4, and M5), physically blocking acetylcholine from binding and activating them. nih.govimrpress.comnih.gov By occupying these receptor sites, atropine effectively antagonizes the "muscarinic" effects of acetylcholine excess. wikipedia.org This action helps to mitigate the toxic downstream effects of AChE inhibition, such as increased secretions, bronchoconstriction, and bradycardia. nih.govnih.gov

It is crucial to distinguish this receptor antagonism from direct enzymatic inhibition. Atropine does not prevent the breakdown of acetylcholine, nor does it reactivate inhibited acetylcholinesterase. nih.gov Its function is to counteract the pathological consequences of elevated acetylcholine levels that arise when AChE is compromised. This indirect relationship is a cornerstone of its use as an antidote in poisonings by acetylcholinesterase inhibitors. nih.gov

Direct Enzymatic Inhibition Studies (e.g., Aldo-Keto Reductases AKR1B1, AKR1B10)